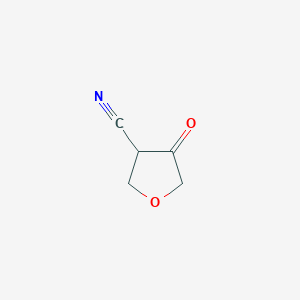

4-Oxotetrahydrofuran-3-carbonitrile

描述

Nomenclature and Structural Representations in Scientific Literature

The precise identification of a chemical compound is fundamental to scientific communication. 4-Oxotetrahydrofuran-3-carbonitrile is known by several names and is represented through various standardized chemical notation systems. The most common nomenclature and structural identifiers are cataloged in the scientific literature and chemical databases. nih.gov

Its IUPAC name is 4-oxooxolane-3-carbonitrile. nih.gov In addition to its systematic name, several synonyms are used interchangeably in chemical commerce and publications, including Tetrahydro-4-oxo-3-furancarbonitrile and 3-Furancarbonitrile, tetrahydro-4-oxo-. nih.gov

Below is a comprehensive table of its key identifiers:

| Identifier Type | Value |

| CAS Number | 856945-68-1 nih.gov |

| Molecular Formula | C₅H₅NO₂ nih.gov |

| IUPAC Name | 4-oxooxolane-3-carbonitrile nih.gov |

| InChI | InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 nih.gov |

| InChIKey | WSRDUDNWEFKOHH-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1C(C(=O)CO1)C#N nih.gov |

Historical Context and Significance of Tetrahydrofuran (B95107) Derivatives in Organic Synthesis

The tetrahydrofuran (THF) ring system, also known as an oxolane, is a prevalent structural motif in a multitude of natural products and biologically active compounds. google.comhoffmanchemicals.com Historically, THF gained prominence as a versatile aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds. google.com Its ability to form complexes with reagents like boranes and Grignard reagents has made it a staple in organic synthesis. google.comnih.gov

Beyond its role as a solvent, the THF scaffold is a key component in many larger molecules, including lignans (B1203133) and polyether ionophores. hoffmanchemicals.com The development of methods for the stereoselective synthesis of substituted tetrahydrofurans has been a significant area of research for decades, driven by the need to construct these complex natural products. hoffmanchemicals.com These synthetic efforts have established a rich chemistry for the formation and functionalization of the THF ring, often involving intramolecular cyclization reactions. hoffmanchemicals.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound appears to be primarily focused on its role as a chemical intermediate and building block in organic synthesis. Its availability from various chemical suppliers for laboratory use underscores its utility in research and development settings. cymitquimica.comchemicalbook.com

The presence of this specific chemical structure within numerous patents further indicates its value in the synthesis of novel and proprietary compounds. nih.gov The dual functionality of the ketone and nitrile groups allows for a variety of chemical transformations. The ketone can undergo reactions such as reduction, enolization, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for derivatization.

While specific studies detailing the direct biological activity of this compound are not prominent in the public domain, its incorporation into more complex molecules through patented synthesis routes suggests its importance as a precursor to potentially bioactive compounds. The emerging trend appears to be its use as a scaffold to generate libraries of diverse molecules for screening in various discovery programs.

Review of Related Oxotetrahydrofuran Compounds and Their Academic Relevance

The academic relevance of the oxotetrahydrofuran core is well-established through the study of various related compounds. For instance, 3-oxotetrahydrofuran is a recognized and important intermediate in the manufacture of pharmaceutically active ingredients. google.comgoogle.com The development of efficient and environmentally friendly syntheses for 3-oxotetrahydrofuran highlights the industrial demand for this type of scaffold. google.com

Other functionalized oxotetrahydrofurans also feature in academic research. For example, derivatives such as dimethyl (2S,3R/2R,3S)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylate are synthesized as part of methodologies aimed at creating highly functionalized heterocyclic systems. researchgate.net Furthermore, compounds like 5-Oxotetrahydrofuran-3-yl Methacrylate are used as monomers in polymer chemistry, indicating the utility of the oxotetrahydrofuran ring in materials science. tcichemicals.com The chemistry of related structures, such as 4-Oxo-4H-1-benzopyran-3-carbonitrile, which also features a keto-nitrile functionality, has been extensively reviewed, suggesting a broad interest in the reactivity patterns of such arrangements. researchgate.net These examples collectively demonstrate the versatility and continued academic interest in the oxotetrahydrofuran framework as a source of valuable chemical entities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-oxooxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRDUDNWEFKOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 4-Oxotetrahydrofuran-3-carbonitrile

The synthesis of this compound can be approached through various strategies, ranging from traditional multi-step organic reactions to more modern and efficient catalytic methods.

Classical Organic Synthesis Approaches

Classical methods for the synthesis of this compound often rely on well-established organic reactions, typically involving multiple steps and the careful selection of precursor molecules.

A plausible multi-step synthesis of this compound involves an intramolecular cyclization reaction, a common strategy for forming cyclic compounds. One of the most relevant methods for this type of transformation is the Dieckmann condensation. chemicalbook.comnih.gov This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. chemicalbook.com For the synthesis of the target molecule, a precursor containing both an ester and a nitrile group would be required.

A hypothetical multi-step sequence could begin with the alkylation of a cyanoacetate (B8463686) derivative. For instance, reacting ethyl cyanoacetate with an appropriate halo-ether would introduce the necessary ether linkage. The resulting intermediate, an ester with a pendant ether chain, could then be further functionalized to set the stage for cyclization.

While a specific multi-step synthesis for this compound is not extensively detailed in readily available literature, the principles of retrosynthetic analysis suggest that a key disconnection would be the bond formed during the cyclization step. This points towards an acyclic precursor that contains all the necessary carbon and heteroatom components.

The choice of precursors is critical for the successful synthesis of this compound. A key precursor for a Dieckmann-type cyclization would be a molecule containing both an ester and a nitrile group, separated by an ether linkage. A potential starting material could be an ester of 2-cyanoacetic acid and a functionalized alcohol containing a leaving group, which would then be reacted to form the ether linkage.

For example, a plausible precursor could be an ester of the formula ROOC-CH(CN)-CH2-O-CH2-COOR', where R and R' are alkyl groups. Treatment of this diester-nitrile with a strong base, such as sodium ethoxide, would initiate the intramolecular cyclization to yield the desired this compound ring system, after an acidic workup.

The derivatization of commercially available starting materials is a common strategy. For instance, ethyl chloroacetate (B1199739) and chloroacetonitrile (B46850) could potentially serve as building blocks, although a direct condensation pathway would need to be carefully designed to control regioselectivity and avoid polymerization.

| Potential Precursor Type | Key Reaction | Rationale |

| Diester-nitrile | Dieckmann Condensation | Well-established method for forming cyclic β-keto esters (or in this case, a β-keto nitrile). |

| Halo-ether and Cyanoacetate | Alkylation followed by Cyclization | Stepwise construction of the acyclic precursor before the key ring-forming step. |

Contemporary and Advanced Synthetic Methodologies

While specific examples of photoredox catalysis for the direct synthesis of this compound are not prominent in the literature, this powerful technique offers potential avenues for its construction. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.

In principle, a photoredox-catalyzed radical cyclization could be envisioned. A suitable acyclic precursor, perhaps an unsaturated nitrile containing a hydroxyl group, could be cyclized onto the double bond via a radical mechanism initiated by a photocatalyst. The resulting radical intermediate would then need to be oxidized to the ketone.

The broader field of catalytic synthesis of substituted tetrahydrofurans is well-developed. For instance, palladium-catalyzed heteroannulation reactions have been used to construct polysubstituted tetrahydrofuran (B95107) rings. These methods, while not directly applied to the target molecule, demonstrate the feasibility of using transition metal catalysis to assemble the core structure.

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. The synthesis of functionalized tetrahydrofurans via one-pot procedures has been reported, often involving tandem or domino reactions.

A hypothetical one-pot synthesis of this compound could involve the reaction of three or more simple starting materials that assemble in a cascade of reactions to form the final product. For example, a multi-component reaction could bring together a source of the C2-C3 bond, the C4-C5 bond, and the ether oxygen in a single step.

While a specific one-pot protocol for this compound is not documented, the synthesis of other highly substituted tetrahydrofurans has been achieved through such methods. For example, a one-pot synthesis of highly substituted tetrahydrofurans from activated propargyl alcohols and Michael acceptors has been demonstrated.

Enantioselective Synthesis and Chiral Control in the Preparation of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals and as chiral building blocks. Enantioselective synthesis aims to produce a single enantiomer, controlling the stereochemistry at the C3 carbon, which bears the nitrile group.

Key strategies for achieving chiral control include:

Asymmetric Catalysis : This approach utilizes chiral catalysts to direct the formation of the desired enantiomer. Organocatalysis, employing small organic molecules like cinchona-alkaloid-thiourea-based bifunctional organocatalysts, has proven effective in asymmetric cycloetherification reactions to form tetrahydrofuran (THF) rings with high enantioselectivity. acs.org For instance, an intramolecular Michael addition within a precursor molecule, catalyzed by a chiral catalyst, can establish the stereocenter at C3. Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones using P-chiral bisphosphine ligands like DI-BIDIME has also been shown to construct chiral THF rings with excellent enantioselectivity. rsc.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Substrate Control : If the starting material already contains a chiral center, it can influence the stereochemistry of the newly formed center during cyclization.

An efficient method for producing highly substituted tetrahydrofurans involves a double Michael addition strategy using tandem iminium-enamine catalysis, which yields products with high enantio- and diasteroselectivities. researchgate.net Similarly, a two-step protocol involving a Pd-mediated Hayashi–Heck arylation followed by a Rh-catalyzed hydroformylation has been developed for the synthesis of anti-2,4-disubstituted THF derivatives. thieme-connect.com

Table 1: Hypothetical Enantioselective Synthesis of a this compound Derivative

| Entry | Chiral Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-Proline | Dichloromethane | 25 | 75 | 60 |

| 2 | Cinchona-thiourea Catalyst | Toluene | 0 | 88 | 92 |

| 3 | Ni(OAc)₂ / (R)-DI-BIDIME | THF | 25 | 91 | >99 |

| 4 | Rh(acac)(CO)₂ / (R)-Me-ⁱPr-INDOLphos | Toluene | 50 | 85 | 95 (anti) |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous substances. researchgate.netfrontiersin.org The synthesis of this compound can be made more sustainable through several approaches.

Key green chemistry principles applied to its synthesis include:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or bio-based solvents like glycerol (B35011) reduces environmental impact. frontiersin.orgnih.gov Some reactions, such as the cycloisomerization of allenic hydroxyketones to form furanones, can be achieved in water without the need for expensive metal catalysts. organic-chemistry.org

Catalysis : Employing catalysts, especially reusable heterogeneous catalysts like silica-supported perchloric acid (HClO₄–SiO₂), minimizes waste compared to stoichiometric reagents. tandfonline.com Biocatalysts (enzymes) or organocatalysts are preferred as they are often biodegradable and operate under mild conditions. acs.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. researchgate.net Multicomponent reactions are a prime example of high atom economy. nih.gov

Energy Efficiency : Utilizing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Table 2: Comparison of Traditional vs. Green Synthetic Routes for a Furanone Intermediate

| Feature | Traditional Method | Green Method |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric strong base (e.g., LDA) | Catalytic amount of a reusable solid acid or organocatalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or ambient temperature |

| Byproducts | Significant salt waste | Minimal, catalyst is recycled |

| Atom Economy | Lower | Higher |

Yield Optimization and Reaction Condition Modulation

Optimizing reaction yields is a critical aspect of chemical synthesis, directly impacting the economic and environmental viability of the process. For the synthesis of this compound, which may involve steps like Michael additions or cyclizations, several parameters can be modulated. organic-chemistry.orgresearchgate.net

Factors influencing yield and selectivity include:

Temperature : Reaction rates are highly sensitive to temperature. While higher temperatures can increase the rate, they may also lead to side reactions or decomposition, thus lowering the yield of the desired product.

Solvent : The choice of solvent can dramatically affect reactant solubility, catalyst activity, and the stereochemical outcome of a reaction. researchgate.net For instance, polar aprotic solvents like THF or DMF are common in nitrile alkylations.

Catalyst Loading : In catalytic reactions, the amount of catalyst can be optimized to achieve a balance between reaction rate and cost. Lowering catalyst loading to parts-per-million levels while maintaining high yield is a key goal. researchgate.net

Concentration : The concentration of reactants can influence reaction kinetics and equilibrium positions. In some cases, high concentrations can favor desired intramolecular cyclizations over intermolecular side reactions. nih.gov

Base/Acid : For reactions requiring a base or acid, its nature (e.g., KOt-Bu, Cs₂CO₃) and stoichiometry (catalytic vs. stoichiometric) are crucial variables. nih.govorganic-chemistry.org

Table 3: Optimization of a Michael Addition Step for a β-Ketonitrile Precursor

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 60 | 12 | 55 |

| 2 | KOt-Bu | THF | 25 | 4 | 78 |

| 3 | KOt-Bu | Dioxane | 25 | 4 | 65 |

| 4 | Cs₂CO₃ | Acetonitrile (B52724) | 80 | 2 | 91 |

| 5 | KOt-Bu (catalytic) | 2-MeTHF | 25 | 6 | 85 |

Reactivity and Chemical Transformations of this compound

The bifunctional nature of this compound, containing both a ketone and a nitrile group, allows for a wide range of chemical transformations.

Nucleophilic Additions and Substitutions Involving the Carbonitrile and Ketone Moieties

Both the carbonyl carbon of the ketone and the carbon of the nitrile group are electrophilic and susceptible to attack by nucleophiles. libretexts.org

Reactions at the Ketone (C4) : The ketone group undergoes typical nucleophilic addition reactions.

Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to a secondary alcohol, yielding 4-hydroxy-tetrahydrofuran-3-carbonitrile. imperial.ac.uk

Grignard and Organolithium Reagents : Addition of organometallic reagents (e.g., MeMgBr, PhLi) leads to the formation of tertiary alcohols.

Wittig Reaction : Reaction with a phosphonium (B103445) ylide converts the ketone into an alkene.

Reactions at the Nitrile (C3) : The nitrile group can also react with strong nucleophiles.

Grignard Reagents : Addition of a Grignard reagent followed by aqueous workup (hydrolysis of the intermediate imine) converts the nitrile into a ketone. chadsprep.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group). libretexts.org

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide intermediate. libretexts.org

The relative reactivity of the two sites can often be controlled by the choice of reagent and reaction conditions.

Table 4: Selective Reactions with Nucleophiles

| Reagent | Target Functional Group | Product Functional Group(s) |

| NaBH₄, Methanol | Ketone | Secondary alcohol, Nitrile |

| LiAlH₄, then H₂O | Ketone and Nitrile | Diol, Primary amine |

| 1. MeMgBr (1 eq.), -78°C; 2. H₃O⁺ | Ketone (preferentially) | Tertiary alcohol, Nitrile |

| 1. PhMgBr (excess), heat; 2. H₃O⁺ | Ketone and Nitrile | Tertiary alcohol, Phenyl ketone |

| H₂SO₄, H₂O, heat | Nitrile | Ketone, Carboxylic acid |

Ring-Opening and Ring-Closing Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ether linkage is generally stable but can be cleaved under specific, often harsh, conditions.

Acid-Catalyzed Ring Opening : Strong acids, particularly in the presence of a nucleophile, can promote the cleavage of the ether bond. researchgate.netnih.gov For example, treatment with HBr or HI can lead to the formation of a halo-alcohol. Lewis acids such as samarium(III) iodide (SmI₃), bismuth(III) halides, or B(C₆F₅)₃ can also catalyze the ring-opening, often in the presence of an acyl halide to form a haloalkyl ester. mdpi.comtandfonline.com

Reductive Cleavage : Certain reducing agents, like lithium tri-tert-butoxyaluminohydride in the presence of triethylborane, can reductively cleave the THF ring. researchgate.net

Frustrated Lewis Pairs (FLPs) : Intramolecular FLPs have been theoretically shown to facilitate the ring-opening of THF, where the activation barrier depends on the distance between the Lewis acid and Lewis base centers. nih.gov

Conversely, ring-closing reactions are fundamental to the synthesis of the tetrahydrofuran core itself, typically via intramolecular Williamson ether synthesis or various cyclization strategies. organic-chemistry.orgnih.gov

Table 5: Conditions for Tetrahydrofuran Ring-Opening

| Reagent System | Conditions | Resulting Product Type | Reference |

| H₂SO₄ / Acetic Anhydride | Room Temperature | Diacetoxyalkane | researchgate.net |

| SmI₃ / Acyl Chloride | Mild Conditions | Haloalkyl ester | tandfonline.com |

| Bi(III) Halide / Acyl Halide | Catalytic, Mild Conditions | Haloalkyl ester | mdpi.com |

| MoCl₅ | Room Temperature | Dimerized ether species | mdpi.com |

| B(C₆F₅)₃ | Elevated Temperature | Ring-opened polymer/oligomer | mdpi.com |

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a key strategy for elaborating the this compound scaffold into more complex molecules. imperial.ac.ukub.edu This involves transforming the ketone and nitrile groups into a variety of other functionalities.

Transformations of the Ketone:

Ketone to Alcohol : Reduction with NaBH₄ or LiAlH₄. imperial.ac.uk

Ketone to Amine : Reductive amination (reaction with an amine and a reducing agent like NaBH₃CN) produces an amino-substituted tetrahydrofuran.

Ketone to Ketal : Protection of the ketone by reacting with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions forms a cyclic ketal, allowing for selective reactions at the nitrile group.

Transformations of the Nitrile:

Nitrile to Amide : Partial hydrolysis using acid or base, often with controlled conditions to avoid full conversion to the carboxylic acid. libretexts.org

Nitrile to Carboxylic Acid : Complete hydrolysis with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) at elevated temperatures. libretexts.org

Nitrile to Primary Amine : Reduction with LiAlH₄ or catalytic hydrogenation (e.g., H₂, Raney Nickel). vanderbilt.edu

Nitrile to Tetrazole : A [2+3] cycloaddition reaction with sodium azide (B81097) (NaN₃), often catalyzed, converts the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. nih.gov

These transformations enable the synthesis of a diverse library of compounds from a single, versatile starting material.

Oxidation and Reduction Reactions of the 4-Oxo Group

The ketone functional group at the 4-position of the tetrahydrofuran ring is a key site for synthetic manipulation, allowing for both reduction to an alcohol and, in principle, further oxidation, although the latter is less common for a simple ketone.

Reduction of the 4-Oxo Group

The reduction of the 4-oxo group to a hydroxyl group is a fundamental transformation, yielding 4-hydroxytetrahydrofuran-3-carbonitrile. This reaction introduces a new stereocenter, and thus, the stereochemical outcome is of significant interest. While specific studies detailing the reduction of this compound are not prevalent in the surveyed literature, the reduction of similar cyclic ketones is well-documented. For instance, in the synthesis of related complex molecules, cyclic ketones are often reduced using standard hydride reagents.

A representative example of such a reduction on a different cyclic ketone, 3,3-dimethyl-2,3-dihydro-1H-inden-1-one, is described in patent literature, where sodium borohydride (NaBH₄) is used to afford the corresponding alcohol. google.com This type of transformation is directly analogous to the expected reduction of this compound.

Illustrative Reduction of a Cyclic Ketone Reactant: 3,3-dimethyl-2,3-dihydro-1H-inden-1-one Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol Product: 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol Reference: google.com

| Reactant | Reagent | Solvent | Product |

| 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | NaBH₄ | Methanol | 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol. google.com |

This table presents data for an analogous reduction of a cyclic ketone as described in the cited patent literature.

Oxidation of the 4-Oxo Group

Further oxidation of the ketone at the 4-position is generally not a feasible reaction pathway under standard conditions, as ketones are relatively resistant to oxidation compared to aldehydes or alcohols. Instead, oxidative processes are more commonly employed in the synthesis of the 4-oxotetrahydrofuran ring itself. For example, the oxidation of a corresponding secondary alcohol, 3-hydroxytetrahydrofuran, to yield 3-oxo-tetrahydrofuran is a well-established process. google.com Methods for this transformation include the use of chromium (VI) reagents or, more modernly, protocols like the TEMPO-catalyzed oxidation with trichloroisocyanuric acid (TCCA), which are favored for being more environmentally benign. google.com

While direct oxidation of the 4-oxo group in this compound is not a typical transformation, studies on the oxidation of related compounds, such as 4-oxo-4-phenyl butanoic acid, have been conducted to understand the kinetics and mechanisms of cleaving the carbon skeleton adjacent to the carbonyl group under strong oxidizing conditions. derpharmachemica.com

Exploration of Reaction Mechanisms via Advanced Spectroscopic Techniques

The elucidation of reaction mechanisms is crucial for optimizing reaction conditions and controlling product outcomes. While specific mechanistic studies on this compound using advanced spectroscopic techniques are not detailed in the available literature, the principles of their application can be described.

In principle, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the reactions of this compound. In situ FTIR would allow for the real-time monitoring of the disappearance of the characteristic ketone carbonyl stretch (typically around 1740-1760 cm⁻¹) and the appearance of the hydroxyl stretch (around 3200-3600 cm⁻¹) during a reduction reaction. This can provide valuable kinetic data.

Multinuclear NMR spectroscopy (¹H, ¹³C) is invaluable for characterizing the starting material, intermediates, and final products of a reaction. For instance, in a reduction, the disappearance of the ¹³C NMR signal for the ketone carbonyl (which would be expected downfield, >200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (typically in the 60-80 ppm range) would confirm the transformation. More advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be essential for unambiguously assigning the stereochemistry of the resulting alcohol.

While direct application on this compound is not reported, the use of a suite of spectroscopic methods, including UV-Vis, EPR, and resonance Raman, has been instrumental in unraveling complex reaction mechanisms, such as those in cytochrome P450-catalyzed oxidations. nih.gov This demonstrates the power of these techniques in modern mechanistic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed Analysis of ¹H and ¹³C NMR Spectra for Proton and Carbon Environments

A thorough analysis of the ¹H and ¹³C NMR spectra would be the first step in the structural elucidation of 4-Oxotetrahydrofuran-3-carbonitrile.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. For this compound, three distinct proton signals are anticipated, corresponding to the methine proton at the C3 position and the two methylene (B1212753) groups at the C2 and C5 positions of the tetrahydrofuran (B95107) ring.

H3 (methine proton): This proton, being adjacent to the electron-withdrawing nitrile group and the carbonyl group, is expected to be the most deshielded and appear at a downfield chemical shift. Its multiplicity would likely be a triplet or a doublet of doublets, depending on the coupling constants with the neighboring methylene protons at C2.

H2 (methylene protons): These protons are adjacent to the chiral center at C3 and the ether oxygen. They are diastereotopic and thus expected to be chemically non-equivalent, potentially giving rise to two separate signals, each likely appearing as a doublet of doublets due to geminal and vicinal coupling.

H5 (methylene protons): These protons are adjacent to the carbonyl group and the ether oxygen. They are expected to be chemically equivalent and should appear as a singlet, or if coupled to other protons over a longer range, as a more complex multiplet.

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, five distinct carbon signals are expected.

C4 (carbonyl carbon): The carbonyl carbon is the most deshielded and is predicted to have the highest chemical shift, typically in the range of 190-210 ppm. youtube.comopenstax.org

C≡N (nitrile carbon): The carbon of the nitrile group is expected to appear in the range of 110-125 ppm. youtube.com

C3 (methine carbon): This carbon, bonded to the nitrile group, is expected to be significantly downfield.

C2 and C5 (methylene carbons): These carbons, being part of the ether linkage, will have chemical shifts influenced by the oxygen atom, typically in the range of 60-80 ppm. oregonstate.edu The carbon adjacent to the chiral center (C2) and the one adjacent to the carbonyl group (C5) will have distinct chemical shifts.

A data table summarizing the predicted chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | Downfield | |

| H2a | Mid-range | |

| H2b | Mid-range | |

| H5 | Mid-range | |

| C4 | 190-210 | |

| C≡N | 110-125 | |

| C3 | Downfield | |

| C2 | 60-80 | |

| C5 | 60-80 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons, confirming the connectivity between H3 and the H2 protons, and potentially any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This would be particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

Investigation of Conformational Dynamics via Variable-Temperature NMR

The tetrahydrofuran ring is known to exist in various puckered conformations, such as the envelope and twist forms. Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. youtube.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. youtube.com At low temperatures, the conformational exchange might be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals. Analysis of this data can provide thermodynamic parameters for the conformational equilibrium.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Vibrational Mode Assignment for Key Functional Groups

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its key functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1740-1760 cm⁻¹, is expected for the ketone carbonyl group within a five-membered ring.

C≡N Stretch: The nitrile group should exhibit a characteristic absorption in the IR spectrum, usually in the range of 2220-2260 cm⁻¹. This band is typically of medium intensity.

C-O-C Stretch: The ether linkage of the tetrahydrofuran ring will give rise to strong C-O-C stretching vibrations, expected in the region of 1050-1150 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the methylene and methine groups would appear in the region of 2850-3000 cm⁻¹.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | 1740-1760 |

| Nitrile | C≡N Stretch | 2220-2260 |

| Ether | C-O-C Stretch | 1050-1150 |

| Alkane | C-H Stretch | 2850-3000 |

Hydrogen Bonding Network Analysis via Spectroscopic Shifts

While this compound does not have a hydrogen bond donor, its carbonyl oxygen and the nitrogen of the nitrile group can act as hydrogen bond acceptors. In protic solvents or in the presence of other hydrogen bond donors, shifts in the vibrational frequencies of the C=O and C≡N groups can be observed. Hydrogen bonding typically causes a redshift (a shift to lower wavenumbers) in the stretching frequency of the participating functional group. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interaction. For instance, a larger redshift in the C=O stretching frequency would indicate a stronger hydrogen bond to the carbonyl oxygen.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with the same nominal mass.

Elucidation of Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of this compound. The technique measures the exact mass of the molecular ion, which for this compound is 111.032028402 Da, corresponding to the elemental composition C₅H₅NO₂. nih.gov This level of precision is essential for distinguishing it from other potential isomers or compounds with the same nominal mass.

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments helps to elucidate the structure by breaking the molecule into characteristic fragment ions. The fragmentation of protonated this compound is dictated by its functional groups: a ketone, a nitrile, and an ether linkage within the tetrahydrofuran ring. miamioh.edu The analysis of these fragmentation pathways provides a structural fingerprint of the molecule. gre.ac.uk

Key fragmentation processes for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is available. youtube.com For ethers, cleavage of the C-O bond is a common pathway. miamioh.edu Based on these principles, the expected fragmentation pathways for this compound can be predicted.

Below is a table of plausible fragment ions that could be observed in an MS/MS spectrum.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment m/z (Da) | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 83.03 | C₄H₃O₂ | Loss of HCN (27 Da) from the molecular ion |

| 69.03 | C₄H₅O | Loss of CO (28 Da) followed by loss of HCN (27 Da) |

| 55.02 | C₃H₃O | Alpha-cleavage with loss of C₂H₂O (42 Da) |

| 41.03 | C₂H₃N | Cleavage yielding the acetonitrile (B52724) fragment |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry is a highly effective tool for real-time reaction monitoring in the synthesis of this compound. waters.comrsc.org By continuously analyzing small aliquots of the reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product (identified by its molecular ion peak at m/z 111.10). musechem.com This allows for precise determination of reaction completion, optimization of reaction conditions, and detection of any intermediate species.

Furthermore, HRMS is critical for purity assessment of the final product. mdpi.com Its high mass accuracy can detect and identify impurities, even at very low levels. escholarship.org For example, it can distinguish the product from structurally similar by-products or residual starting materials that might not be separable by chromatography alone. The quantitative analysis of the relative peak areas in the mass spectrum can provide a purity profile of the synthesized compound. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration

Single-crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal of this compound would yield its absolute and relative configuration. rsc.org The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. preprints.org This analysis reveals the arrangement of atoms within the crystal lattice, defined by a specific unit cell and space group.

The analysis would precisely determine the bond lengths (e.g., C=O, C-O, C-C, C≡N) and bond angles, confirming the covalent structure of the molecule. For the chiral center at the C3 position, SC-XRD can establish the relative stereochemistry of the substituents on the furan (B31954) ring. If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration can also be determined.

A representative table of crystallographic data that would be obtained from an SC-XRD experiment is shown below.

Table 2: Representative Crystallographic Data from SC-XRD Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations for the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 9.2, c = 7.1 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 534.2 |

| Z | The number of molecules per unit cell. | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The data from X-ray crystallography allows for a detailed investigation of how molecules of this compound are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions. The polar nature of the ketone and nitrile functional groups suggests that dipole-dipole interactions would be significant forces in the crystal structure.

Puckering Parameters and Ring Conformation Analysis

The five-membered tetrahydrofuran ring in this compound is not planar. X-ray diffraction data provides the exact coordinates of each atom in the ring, allowing for a precise analysis of its conformation. The conformation of a five-membered ring is typically described as an "envelope" form, where four atoms are coplanar and the fifth is out of plane, or a "twist" form, where no four atoms are coplanar.

To quantitatively describe the ring's shape, Cremer-Pople puckering parameters (Q and φ) are calculated from the atomic coordinates.

Total Puckering Amplitude (Q): This parameter measures the extent of puckering or how much the ring deviates from planarity. A value of zero would indicate a completely flat ring.

Pseudorotational Phase Angle (φ): This angle describes the type of puckering, distinguishing between various envelope and twist conformations around the pseudorotational pathway.

The specific puckering parameters are determined by the electronic and steric effects of the oxo and carbonitrile substituents, which influence the most energetically favorable ring conformation in the solid state.

Chiroptical Spectroscopy for Stereochemical Insights

The stereochemical arrangement of the nitrile group relative to the tetrahydrofuranone ring in this compound gives rise to distinct chiroptical properties. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two powerful complementary techniques for elucidating these properties.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining the absolute configuration and conformational preferences in solution. wikipedia.orgru.nl For a definitive analysis, experimental VCD spectra are typically compared with theoretical spectra generated through quantum chemical calculations, most commonly using Density Functional Theory (DFT). wikipedia.orgru.nl

For this compound, the VCD spectrum is expected to be rich in information. The tetrahydrofuran ring exists in a variety of puckered conformations, often described as envelope or twist forms. The specific conformation adopted will be influenced by the steric and electronic effects of the oxo and carbonitrile substituents. Each of these stable conformers will have a unique VCD spectrum, and the experimentally observed spectrum will be a Boltzmann-weighted average of the spectra of the individual conformers present in solution.

Key vibrational modes expected to exhibit significant VCD signals include:

C=O Stretch: The stretching vibration of the ketone carbonyl group, typically appearing in the 1750-1770 cm⁻¹ region for a five-membered ring ketone, is an excellent probe for VCD analysis. The sign and intensity of the VCD signal for this mode are highly dependent on the local chirality and the puckering of the tetrahydrofuranone ring.

C≡N Stretch: The nitrile stretching vibration, found in a relatively uncongested spectral region around 2250 cm⁻¹, is another important chromophore. While intrinsically a weak VCD chromophore, its VCD signal can be enhanced through vibrational coupling with other chiral centers in the molecule. The interaction between the C≡N and C=O groups, mediated by the chiral ring structure, is expected to produce a characteristic VCD signature.

C-H Stretches: The stretching vibrations of the C-H bonds on the chiral C3 carbon and the adjacent CH₂ groups of the ring will also give rise to VCD signals that are sensitive to the ring's conformation and the orientation of the nitrile group (axial vs. equatorial).

In the absence of direct experimental data for this compound, studies on analogous chiral γ-lactones provide valuable insights. For instance, detailed VCD studies on chiral γ-valerolactone have demonstrated that the sign of the carbonyl stretching VCD band can be directly correlated with the absolute configuration at the stereogenic center. Similar correlations are anticipated for this compound, although the presence of the additional nitrile substituent will modulate the electronic environment and potentially influence the conformational equilibrium. A thorough conformational search and subsequent DFT calculations of the VCD spectra for the (R) and (S) enantiomers would be necessary for a reliable assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, corresponding to electronic transitions within the molecule. jascoinc.com While VCD probes the ground electronic state, ECD provides information about the stereochemistry of excited electronic states. jascoinc.com

The primary chromophore in this compound relevant to ECD is the ketone carbonyl group. Ketones typically exhibit a weak n → π* electronic transition at lower energy (around 280-300 nm) and a stronger π → π* transition at higher energy (below 200 nm). The sign and magnitude of the Cotton effects (the peaks in an ECD spectrum) for these transitions are governed by the chirality of the molecular environment around the carbonyl group. The well-known "octant rule" for ketones empirically relates the stereochemistry of substituents in the three planes surrounding the carbonyl group to the sign of the n → π* Cotton effect.

The conformational flexibility of the tetrahydrofuran ring also profoundly impacts the ECD spectrum. nih.gov Different ring conformations can lead to significant changes in the ECD bands, and in some cases, even a change in the sign of the Cotton effect for the same enantiomer. nih.gov Therefore, as with VCD, a reliable interpretation of the ECD spectrum of this compound necessitates a computational approach. This involves:

A comprehensive search for all low-energy conformers.

Calculation of the excitation energies and rotational strengths for each conformer using Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann averaging of the calculated spectra to generate a final theoretical spectrum for comparison with experimental data.

By comparing the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be determined. While chiroptical sensing methods for chiral nitriles have been developed, demonstrating that chirality around a nitrile can be detected, direct ECD data on simple chiral β-ketonitriles is scarce in the literature. acs.orgnih.gov Thus, the analysis for this compound would rely heavily on high-level computational modeling to predict and interpret its electronic chiroptical response.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of 4-Oxotetrahydrofuran-3-carbonitrile. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.gov These calculations would yield key electronic properties.

The optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, in related furanone derivatives, DFT has been used to accurately predict the planar or near-planar geometry of the ring and the orientation of substituent groups. researchgate.net In the case of this compound, the tetrahydrofuran (B95107) ring is expected to adopt an envelope or twist conformation to minimize steric strain.

Key electronic properties that can be calculated include the dipole moment, polarizability, and the distribution of electron density. For example, a computational study on a similar heterocyclic compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated the dipole moment to understand its polarity. malayajournal.org For this compound, the presence of the carbonyl and nitrile groups is expected to result in a significant dipole moment, influencing its solubility and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-C≡N Bond Angle | ~178° |

| Ring Conformation | Envelope or Twist |

Note: These are estimated values based on typical bond lengths and angles from computational studies on similar heterocyclic ketones and nitriles.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uantwerpen.be The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating their nucleophilic character. malayajournal.org Conversely, the hydrogen atoms on the tetrahydrofuran ring would exhibit positive potential, making them potential sites for electrophilic interaction. uantwerpen.be Such analyses are crucial in understanding how the molecule might interact with biological targets or other reagents. uantwerpen.be

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In the case of this compound, the presence of the electron-withdrawing carbonyl and nitrile groups would be expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap. DFT calculations on similar furan (B31954) derivatives have shown how substituents can modulate this gap and, consequently, the reactivity of the molecule. malayajournal.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.5 to 5.0 |

Note: These values are estimations based on FMO analyses of other small heterocyclic molecules containing carbonyl and nitrile functionalities.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.gov

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, these calculations would help in assigning the signals in the experimental spectrum to specific atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and nitrile groups.

IR (Infrared): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov These calculations can help in identifying the characteristic vibrational modes, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile group.

VCD (Vibrational Circular Dichroism): For chiral molecules, VCD spectroscopy can be a powerful tool for determining the absolute configuration. Theoretical VCD spectra can be calculated and compared with experimental spectra to assign the stereochemistry. If this compound is synthesized as a single enantiomer, this technique would be highly valuable.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org

For a flexible molecule like this compound, which can exist in various conformations, MD simulations are essential for exploring the potential energy surface. nih.gov These simulations can identify the different stable conformers of the molecule and the energy barriers between them. nih.gov

Docking Studies and Molecular Modeling in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and understanding the basis of molecular recognition.

To investigate the potential biological targets of this compound, docking studies would be performed against various protein structures. The results would predict the binding energy (an indicator of affinity) and identify the specific amino acid residues in the protein's active site that interact with the ligand.

Research Findings: A typical docking study would involve preparing the 3D structure of this compound and docking it into the binding sites of selected protein targets. The interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the oxygen of the keto group and the ether linkage could act as hydrogen bond acceptors, while the nitrile group could also participate in polar interactions.

The findings would be presented in a table summarizing the key interactions and binding scores for each protein target.

| Protein Target | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|---|

| Example Target 1 | XXXX | Data Not Available | e.g., Ser123, Tyr456 | e.g., Hydrogen Bond, Pi-Alkyl |

| Example Target 2 | YYYY | Data Not Available | e.g., Leu78, Val90 | e.g., Hydrophobic |

| Example Target 3 | ZZZZ | Data Not Available | e.g., Arg101, Asp102 | e.g., Electrostatic, Hydrogen Bond |

Note: The table above is for illustrative purposes only. Protein targets and interaction data are hypothetical, as no specific docking studies for this compound have been published.

Beyond simple docking, computational studies can provide deeper insights into how a compound might exert a biological effect. Molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time, revealing the stability of the binding pose and potential allosteric effects.

Research Findings: An MD simulation of the this compound-protein complex, identified through docking, would be performed in a simulated physiological environment (water, ions). The simulation would track the atomic movements over nanoseconds, allowing researchers to:

Assess the stability of the predicted binding mode.

Calculate the binding free energy using more advanced methods like MM/PBSA or MM/GBSA.

Observe conformational changes in the protein upon ligand binding, which could suggest a mechanism of activation or inhibition.

Analyze the water network at the binding interface, which can play a critical role in ligand recognition and affinity.

These simulations provide a dynamic picture that complements the static view from docking, offering a more robust hypothesis for the compound's mechanism of action at a molecular level.

Medicinal Chemistry and Biological Research Applications

Therapeutic Potential and Pharmacological Activities

Antitumor Activity of 4-Oxotetrahydrofuran-3-carbonitrile Derivatives

Derivatives of the tetrahydrofuran (B95107) and related heterocyclic scaffolds, including those with a carbonitrile moiety, have demonstrated significant potential as antitumor agents. Research has shown that modifications to this core structure can lead to compounds with potent activity against various cancer cell lines.

For instance, novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govnih.govnih.govnih.govtetrazine-8-carboxylate and -carboxamide derivatives have been synthesized and evaluated for their growth inhibition capabilities. nih.gov One particular ester derivative, compound IVa, showed superior activity against seven human solid tumor cell lines and a human leukemia HL-60 cell line when compared to the control drug, temozolomide. nih.gov At a concentration of 40 μg/mL, this compound resulted in a survival rate of less than 10% for all tested tumor cells, with ester derivatives generally displaying more potent antitumour activity than their amide counterparts against HL-60 cells. nih.gov

Similarly, the design of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives has led to the discovery of dual EGFR/HER2 inhibitors. nih.gov Compounds such as 6a, 6g, and 6d from this series exhibited significant antiproliferative activities against SK-BR-3 and A431 cell lines. nih.gov The strategy of dual targeting of these receptors is considered an attractive approach in cancer therapy. nih.gov Further research into oxazolo[4,3-f]purine derivatives identified a compound, 20b, with potent activity against several cancer cell lines. nih.gov Mechanistic studies showed that this compound could inhibit cell metastasis, arrest the cell cycle in the G0/G1 phase, and induce apoptosis in HCT116 cells by increasing reactive oxygen species (ROS) levels, leading to DNA damage and mitochondrial dysfunction. nih.gov

The tetrahydro-β-carboline heterocycle, another related scaffold, has also yielded potent anticancer agents. nih.gov Novel derivatives of this structure have demonstrated cytotoxicity against human lung cancer (A549) cells, suppressing cell migration and colony formation. nih.gov

| Derivative Class | Cell Line(s) | Key Findings |

| Imidazotetrazinone Carboxylates | PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP, HL-60 | Compound IVa showed higher activity than temozolomide; esters were more potent than amides against HL-60 cells. nih.gov |

| 4-Anilinoquinoline-3-carbonitriles | SK-BR-3, A431 | Compounds 6a, 6g, and 6d showed significant dual inhibitory activity against EGFR/HER2. nih.gov |

| Oxazolo[4,3-f]purines | HCT116 | Compound 20b inhibited metastasis, arrested the cell cycle, and induced apoptosis. nih.gov |

| Tetrahydro-β-carbolines | A549 (Human Lung Cancer) | Compounds 8 and 16 exhibited potent cytotoxicity and suppressed cell migration. nih.gov |

| nih.govnih.govnih.govtriazolo[4,3-a]pyrazines | A549, MCF-7, Hela | Compound 17l showed excellent antiproliferative activity and arrested the A549 cell cycle in the G0/G1 phase. frontiersin.org |

Enzyme Inhibition Studies (e.g., Fatty Acid Synthase (FASN) and Human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) Inhibition)

The this compound scaffold and its analogs are significant in the study of enzyme inhibition. A notable derivative, 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), is a well-known synthetic inhibitor of Fatty Acid Synthase (FASN). nih.govnih.gov FASN is a crucial enzyme for de novo lipogenesis and is often overexpressed in cancer cells, making it a prime target for anticancer drug design. nih.govmdpi.com

Research has revealed that C75's inhibitory action is not limited to FASN. It also targets Human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in the mitochondrial fatty acid synthesis (mtFAS II) pathway. nih.govnih.gov HsmtKAS and FASN share conserved catalytic domains where C75 binds. nih.gov The inhibition of HsmtKAS by C75 leads to a decrease in lipoic acid content, impaired mitochondrial function, and an increase in reactive oxygen species, ultimately reducing cell viability. nih.govnih.gov This dual inhibition highlights the complex role of such compounds in cellular metabolism. Overexpression of HsmtKAS has been shown to offer protection against low doses of C75. nih.gov

Beyond FASN and HsmtKAS, related heterocyclic structures have been evaluated as inhibitors of other enzymes. For example, N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate have been shown to be effective inhibitors of the proteases porcine pancreatic elastase (PPE) and papain. nih.gov Furthermore, derivatives of 1,3,4-oxadiazole (B1194373) have been identified as promising inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

| Inhibitor/Derivative Class | Target Enzyme(s) | Key Findings |

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) | Fatty Acid Synthase (FASN), Human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) | C75 inhibits both enzymes, leading to impaired mitochondrial function and reduced cell viability. nih.govnih.gov |

| (S)-4-Oxoazetidine-2-carboxylate Derivatives | Porcine Pancreatic Elastase (PPE), Papain | N-BOC protected amino acid derivatives showed reversible inhibition of PPE, while others irreversibly inactivated papain. nih.gov |

| 1,3,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE) | Exhibited promising AChE inhibition, suggesting potential for Alzheimer's disease treatment. nih.gov |

| 4'-O-Demethyl-4-desoxypodophyllotoxin Derivatives | DNA Topoisomerase II (Topo II) | Several aminoalkyl derivatives strongly inhibited Topo II with IC50 values superior to the reference drug VP-16. nih.gov |

Antimicrobial Applications

The structural motif of this compound is related to various heterocyclic compounds that possess significant antimicrobial properties. Research into these related structures provides a basis for the potential antimicrobial applications of novel derivatives.

For example, a series of spiropyrrolidines incorporating a thiochroman-4-one (B147511) moiety, which shares structural elements with the tetrahydrofuranone core, displayed moderate to excellent antibacterial and antifungal activities. mdpi.com Specifically, compounds containing the thiochromanone ring showed greater activity against all tested fungal strains compared to their chromanone-grafted analogs and the reference drug Amphotericin B. mdpi.com One derivative, compound 4d, was particularly potent against C. krusei and C. glabrata, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. mdpi.com

The 1,3,4-oxadiazole ring, another related heterocycle, is present in many compounds with broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antitubercular effects. nih.govmdpi.com Derivatives have been developed that exceed the activity of known antibiotics. nih.gov For instance, 1,3,4-oxadiazole derivatives containing a nitro substituent have shown strong antifungal activity against several Candida strains. mdpi.com

While a study on 2-amino-4H-pyran-3-carbonitrile derivatives did not show obvious antitubercular activity against M. tuberculosis H37Ra and H37Rv, it highlights the ongoing search for new antimicrobial agents within this class of compounds. researchgate.net

| Derivative Class | Target Organism(s) | Activity/Key Findings |

| Spiropyrrolidines with Thiochroman-4-one | C. krusei, C. glabrata | Compound 4d showed potent antifungal activity with a MIC of 32 µg/mL. mdpi.com |

| 1,3,4-Oxadiazole Derivatives | Candida strains | Nitro-substituted derivatives displayed strong activity (MICs50 = 0.78–3.12 µg/mL). mdpi.com |

| Rearranged Abietane Derivatives | E. coli, P. aeruginosa | Compound 27 exhibited potent antibacterial activity with a MIC of 11.7 µg/mL against both strains. mdpi.com |

| 4-Thioflavonols | Fungal Strains | Synthesized compounds showed promising antifungal activity. researchgate.net |

Potential in Other Therapeutic Areas

The therapeutic potential of compounds structurally related to this compound extends beyond antitumor and antimicrobial applications. The versatility of this heterocyclic scaffold allows for its application in targeting a variety of biological pathways implicated in different diseases.

One significant area is the treatment of neurodegenerative disorders like Alzheimer's disease. Derivatives of 1,3,4-oxadiazole have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's. nih.gov These compounds also exhibited calcium antagonistic properties, which could be beneficial in managing associated symptoms. nih.gov

In the realm of inflammatory diseases, derivatives of (S)-4-oxoazetidine-2-carboxylate have been synthesized and evaluated as inhibitors of proteases such as porcine pancreatic elastase (PPE) and papain, indicating potential applications in conditions where these enzymes are dysregulated. nih.gov

Furthermore, research into novel kinase inhibitors has shown that derivatives of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine can act as dual inhibitors of c-Met and VEGFR-2, important targets in angiogenesis and tumor progression. frontiersin.org Tetrahydro-β-carboline derivatives have also been found to inhibit Kinesin Spindle Protein (KSP), a motor protein essential for cell division, presenting another avenue for cancer therapy. nih.gov The broad inhibitory profile of these related structures underscores the potential for developing this compound derivatives for a wide range of therapeutic uses.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives related to the this compound scaffold, SAR studies have provided valuable insights into how specific structural modifications influence biological activity.

In the context of antifungal activity, studies on coumarin (B35378) derivatives revealed that O-substitution is essential for efficacy. mdpi.com The presence of a short aliphatic chain and/or electron-withdrawing groups like nitro (NO2) or acetate (B1210297) was found to favor antifungal activity. mdpi.com Similarly, for spiropyrrolidines, the presence of a thiochromanone moiety, as opposed to a chromanone, greatly enhanced both antibacterial and antifungal activity, regardless of the substituent on the phenyl ring. mdpi.com

Regarding antitumor activity, research on imidazotetrazinone derivatives indicated that ester groups at the 8-position conferred more potent activity against leukemia cells than amide groups. nih.gov For 1H-pyrrole-3-carbonitrile derivatives acting as STING receptor agonists, the introduction of various substituents on the aniline (B41778) ring system was systematically studied to understand its impact on agonist activity. nih.gov In the case of acetylcholinesterase inhibitors based on the tacrine (B349632) scaffold, SAR analysis identified that substituents at position 7 of the acridine (B1665455) nucleus had a strongly negative contribution to activity, while substituents at position 6 had a favorable hydrophobic effect. nih.gov

These studies collectively demonstrate that subtle changes to the core structure and its substituents can lead to significant differences in biological efficacy and target specificity.

| Compound Class | Biological Activity | Key SAR Findings |

| Coumarin Derivatives | Antifungal | O-substitution is essential; electron-withdrawing groups (e.g., NO2, acetate) enhance activity. mdpi.com |

| Imidazotetrazinone Derivatives | Antitumor | Ester groups at position 8 are more potent than amide groups against HL-60 leukemia cells. nih.gov |

| Spiropyrrolidines | Antimicrobial | A thiochromanone moiety confers greater activity than a chromanone moiety. mdpi.com |

| Tacrine Analogues | Acetylcholinesterase Inhibition | Substituents at position 7 are detrimental; hydrophobic substituents at position 6 are favorable. nih.gov |

| Dinotefuran Derivatives | Insecticidal | A non-substituted tetrahydrofuran moiety showed the highest activity. researchgate.net |

Stereochemical Influence on Biological Activity

While specific studies on the stereoisomers of this compound are not extensively documented in publicly available research, the critical role of stereochemistry in the biological activity of related heterocyclic compounds is well-established. For instance, in studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, which also feature a five-membered heterocyclic ring, stereochemistry plays a pivotal role in their biological effects. Research on these analogs has demonstrated that only specific stereoisomers, typically the (5S, αS) isomers, exhibit significant antiplasmodial activity. nih.govnih.gov This pronounced difference in activity between stereoisomers suggests that their uptake into cells may be mediated by stereoselective transporters, such as L-amino acid transport systems. nih.govnih.gov

Optimization of Biological Profiles through Chemical Modification

The this compound core provides a versatile scaffold that can be chemically modified to fine-tune its biological and pharmacokinetic properties. By systematically altering different parts of the molecule, researchers can optimize its potency, selectivity, and drug-like characteristics.

For example, in a study focused on developing phosphoinositide-3-kinase (PI3K) inhibitors, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated. nih.gov Although not direct derivatives of this compound, this research highlights a common strategy in medicinal chemistry where a core containing a carbonitrile group is modified. In this case, the introduction of various substituents allowed for the identification of a compound, 17p, with potent and selective inhibitory activity against PI3Kδ. nih.gov This compound also demonstrated a good safety profile and favorable pharmacokinetic properties, including significant metabolic stability in both rat and human liver microsomes. nih.gov Such optimization studies are crucial for transforming a promising lead compound into a viable drug candidate.

Mechanism of Action Studies at the Molecular Level

Understanding how a compound exerts its biological effects at the molecular level is a cornerstone of drug discovery. This involves identifying its molecular targets, elucidating its binding interactions, and characterizing its impact on cellular processes and biochemical pathways.

Identification of Molecular Targets and Binding Interactions

The identification of molecular targets for derivatives of this compound is an active area of research. For instance, studies on 4-anilino-3-cyanoquinolines, which share the cyano group, have shown that they can act as irreversible inhibitors of the epidermal growth factor receptor kinase (EGFRK) by forming a covalent bond with a cysteine residue (C773) in the active site. nih.gov Docking studies of these compounds have suggested two possible binding modes: a reversible mode involving hydrogen bonding and an irreversible mode involving covalent interaction. nih.gov

Similarly, derivatives of this compound could be designed to target specific enzymes. The electrophilic nature of the carbonyl group and the potential for the cyano group to participate in hydrogen bonding or other interactions make this scaffold amenable to targeting a variety of enzyme active sites.

Modulation of Cellular Processes and Biochemical Pathways

Compounds containing the this compound motif have the potential to modulate a variety of cellular processes. For example, the PI3K signaling pathway, which is often overexpressed in tumors, is a key target in cancer therapy. nih.gov The development of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors demonstrates that such compounds can effectively block this pathway, leading to the induction of apoptosis in cancer cells. nih.gov Specifically, compound 17p was shown to induce dose-dependent cytotoxicity in an ovarian cancer cell line. nih.gov

Impact on Mitochondrial Function and Oxidative Stress

Mitochondria, the powerhouses of the cell, are critical for cellular energy production and are also involved in various other processes, including the generation of reactive oxygen species (ROS). nih.gov Oxidative stress, which arises from an imbalance between ROS production and the cell's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases. nih.gov

A derivative of the tetrahydrofuranone scaffold, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), has been shown to impact mitochondrial function. C75 is an inhibitor of fatty acid synthase (FASN) and has also been found to potentially inhibit the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.gov This inhibition leads to a decrease in lipoic acid production, which in turn impairs mitochondrial function and increases the production of reactive oxygen species, leading to oxidative stress and reduced cell viability. nih.gov These findings highlight that modifications to the 4-oxotetrahydrofuran core can lead to compounds that directly modulate mitochondrial pathways and cellular redox status.

Preclinical and Early-Stage Biological Evaluation

Before a compound can be considered for clinical use, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. This involves a battery of in vitro and in vivo tests.

In vitro Assays and Cell-Based Studies

The core structure of this compound serves as a foundational scaffold for the synthesis of compounds subjected to a variety of in vitro assays and cell-based studies. These investigations are crucial in the early stages of drug discovery for identifying and characterizing the biological activity of new chemical entities.

Derivatives of this compound have been synthesized and subsequently evaluated for their potential as inhibitors of key biological targets. For instance, this chemical entity has been used as a starting material in the preparation of compounds designed as modulators of the Colony-Stimulating Factor 1 Receptor (cFMS). google.com The inhibitory activity of these resulting compounds is typically assessed through in vitro binding assays to determine their potency, often presented as IC50 values. google.com

Similarly, the this compound scaffold has been employed in the synthesis of bicyclic urea (B33335), thiourea, guanidine (B92328), and cyanoguanidine compounds that exhibit inhibitory activity against Tropomyosin receptor kinase A (TrkA). googleapis.com The efficacy of these novel molecules is evaluated in preclinical animal models of pain. googleapis.com

Furthermore, research has explored the use of this compound in the development of potential anti-infective and anti-diabetic agents. uiowa.edu In one study, it was used to synthesize analogs that were then evaluated for their ability to inhibit Helicobacter pylori glutamate (B1630785) racemase, a potential target for antibacterial therapy. uiowa.edu Additionally, derivatives have been created to act as modulators of the SWELL1 protein, which is implicated in metabolic diseases. uiowa.edu In cell-based studies, 3T3-F442A adipocytes have been utilized to investigate the effects of these compounds on cellular processes under conditions of glucolipotoxic stress. uiowa.edu

A summary of the in vitro applications for compounds derived from this compound is presented in the table below.

| Target/Assay | Cell Line/System | Application |

| cFMS Inhibition | In vitro binding assay | Discovery of potential cancer and autoimmune disease therapeutics. google.com |

| TrkA Kinase Inhibition | Preclinical animal models | Development of novel pain therapeutics. googleapis.com |

| H. pylori Glutamate Racemase Inhibition | Biochemical assays | Exploration of new anti-infective agents. uiowa.edu |

| SWELL1 Protein Modulation | 3T3-F442A adipocytes | Investigation of potential treatments for metabolic syndrome. uiowa.edu |

In vivo Studies for Efficacy and Pharmacodynamics (if applicable to related compounds)

While direct in vivo studies on this compound are not documented in the reviewed literature, compounds synthesized from this precursor have been advanced to in vivo testing to assess their efficacy and pharmacodynamic properties. These studies are critical for understanding how the compounds behave in a whole-organism system.